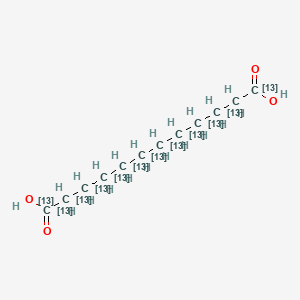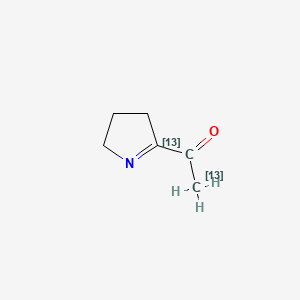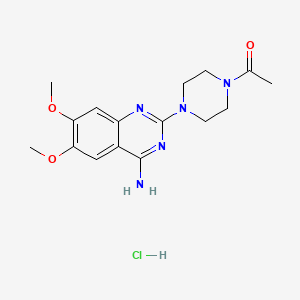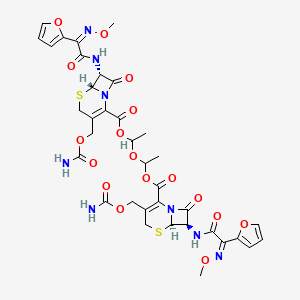
Urolithin C
説明
ウロリシンCは、エラジタン酸から生じる代謝物であるウロリシンファミリーに属するポリフェノール化合物です。エラジタン酸は、ザクロ、イチゴ、クルミなどの様々な果物やナッツに含まれています。 ウロリシンCは、抗炎症作用、抗酸化作用、抗癌作用などの潜在的な健康効果があるため注目されています .
2. 製法
合成経路および反応条件: ウロリシンCは、エラジタン酸を含む化学反応によって合成することができます。 このプロセスは通常、腸内細菌を使用して行われ、腸内細菌はエラジタン酸を、ラクトン環の開裂、脱炭酸、脱水酸化反応によってウロリシンに変換します .
工業生産方法: ウロリシンCの工業生産には、エラジタン酸をウロリシンに変換できる腸内細菌の分離が含まれます。 例えば、ゴルドニバクター・フェシスは、エラジタン酸からウロリシンCを生成する細菌として同定されています .
3. 化学反応解析
反応の種類: ウロリシンCは、以下を含む様々な化学反応を起こします。
酸化: ウロリシンCは酸化されて異なる誘導体を形成することができます。
還元: 還元反応は、ウロリシンCに存在するヒドロキシル基を修飾することができます。
一般的な試薬と条件:
主な生成物: これらの反応から生成される主な生成物には、様々な官能基が修飾されたウロリシン誘導体があり、これらは異なる生物活性を示す可能性があります .
4. 科学研究への応用
準備方法
Synthetic Routes and Reaction Conditions: Urolithin C can be synthesized through chemical reactions involving ellagic acid. The process typically involves the use of gut microbiota, which convert ellagic acid into urolithins through lactone-ring cleavage, decarboxylation, and dehydroxylation reactions .
Industrial Production Methods: Industrial production of this compound involves the isolation of gut bacteria capable of converting ellagic acid into urolithins. For example, the bacterium Gordonibacter faecis has been identified as a producer of this compound from ellagic acid .
化学反応の分析
Types of Reactions: Urolithin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Reagents such as silver nitrate and potassium persulfate are used under mild conditions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Reagents like benzyl bromide and potassium carbonate in acetone are used for substitution reactions.
Major Products: The major products formed from these reactions include various urolithin derivatives with modified functional groups, which can exhibit different biological activities .
作用機序
ウロリシンCは、様々な分子標的および経路を通じてその効果を発揮します。
抗癌作用: ウロリシンCは、AKT/mTORシグナル伝達経路の活性化を阻害することにより、癌細胞の増殖と移動を抑制します.
類似化合物:
ウロリシンA: 強力な抗炎症作用と抗酸化作用で知られています。
ウロリシンB: 癌細胞において抗増殖活性を示します。
ウロリシンD: 潜在的な健康効果を持つ別の誘導体.
ウロリシンCの独自性: ウロリシンCは、癌の進行において重要な役割を果たすAKT/mTORシグナル伝達経路を阻害する特異的な能力を持つため、独特です。 このことは、ウロリシンCを癌治療の有望な候補にしています .
結論として、ウロリシンCは、様々な科学および医学分野で大きな可能性を秘めた化合物です。ウロリシンCの独自の性質と作用機序は、さらなる研究開発のための貴重な対象となっています。
類似化合物との比較
Urolithin A: Known for its strong anti-inflammatory and antioxidant properties.
Urolithin B: Exhibits antiproliferative activities in cancer cells.
Urolithin D: Another derivative with potential health benefits.
Uniqueness of Urolithin C: this compound is unique due to its specific ability to inhibit the AKT/mTOR signaling pathway, which is crucial in cancer progression. This makes it a promising candidate for cancer therapy .
特性
IUPAC Name |
3,8,9-trihydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-1-2-7-8-4-10(15)11(16)5-9(8)13(17)18-12(7)3-6/h1-5,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXMEXZVPJFAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C=C23)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318250 | |
| Record name | Urolithin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Urolithin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
165393-06-6 | |
| Record name | Urolithin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165393-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urolithin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)
![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)








